molecular formula C16H14ClNO B3285643 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 808141-26-6

2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3285643
CAS No.: 808141-26-6
M. Wt: 271.74 g/mol
InChI Key: GTNKXQWUSZGBGO-UHFFFAOYSA-N
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Description

Historical Evolution of Isoquinolinone and Dihydroisoquinolinone Chemistry

The journey into the chemistry of isoquinolines began with the first isolation of the parent compound, isoquinoline (B145761), from coal tar in 1885. This discovery paved the way for the development of numerous synthetic methodologies aimed at constructing the isoquinoline nucleus and its derivatives. Early synthetic chemistry was dominated by several classic name reactions that remain fundamental to the field.

Key historical synthetic methods include:

Bischler–Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of an acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline (B110456) intermediate, which can then be dehydrogenated to the corresponding isoquinoline.

Pictet-Spengler Reaction: In this reaction, a β-phenylethylamine condenses with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.

Pomeranz–Fritsch Reaction: This method provides an efficient route to isoquinoline itself by reacting a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium.

The 20th and 21st centuries have seen a significant expansion of the synthetic toolkit. Modern approaches offer greater efficiency, diversity, and control over the substitution patterns of the dihydroisoquinolinone scaffold. These include metal-catalyzed reactions, such as those employing palladium, rhodium, and cobalt, which enable C-H activation and annulation strategies. Furthermore, multicomponent reactions, like the Castagnoli-Cushman reaction, have become powerful tools for generating diverse libraries of substituted 3,4-dihydroisoquinolin-1(2H)-ones in a single step. nih.govrsc.orgrsc.org These advancements have facilitated the exploration of this chemical space for various applications.

Synthetic Method Description Product Type
Bischler-Napieralski Reaction Cyclodehydration of an acylated β-phenylethylamine using a Lewis acid.3,4-Dihydroisoquinoline
Pictet-Spengler Reaction Condensation of a β-phenylethylamine and an aldehyde followed by acid-catalyzed cyclization.1,2,3,4-Tetrahydroisoquinoline
Pomeranz–Fritsch Reaction Reaction of a benzaldehyde and an aminoacetoaldehyde diethyl acetal in acid.Isoquinoline
Castagnoli-Cushman Reaction A multicomponent reaction used to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.orgrsc.orgSubstituted 3,4-Dihydroisoquinolin-1(2H)-ones
Metal-Catalyzed Annulation C-H activation and cycloaddition reactions catalyzed by metals like Palladium (Pd), Rhodium (Rh), or Cobalt (Co).Substituted Isoquinolinones and Dihydroisoquinolinones

Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold in Contemporary Chemical Research

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. This designation stems from its recurrence in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. nih.gov Isoquinoline alkaloids, a large family of natural products, are known to possess antitumor, antimalarial, antibacterial, antifungal, and antiviral properties. nih.gov

The structural versatility of the dihydroisoquinolinone scaffold allows it to serve as a template for developing therapeutic agents targeting various biological pathways. Researchers have successfully utilized this framework to design:

Antioomycete Agents: A 2023 study reported the synthesis of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, which showed potent activity against the plant pathogen Pythium recalcitrans. nih.govrsc.orgrsc.org

Anticancer Agents: The scaffold is a key component in the design of novel inhibitors for enzymes implicated in cancer, such as poly(ADP-ribose) polymerase (PARP).

Antiviral Agents: Certain isoquinoline alkaloids have demonstrated potential as antiviral agents against a range of viruses, including HIV and herpes simplex virus (HSV). nih.gov

Antibacterial Agents: The isoquinoline nucleus is found in compounds with activity against various bacterial strains, including multidrug-resistant pathogens. researchgate.netresearchgate.net

The significance of this scaffold lies in its ability to be readily functionalized at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. The development of efficient synthetic methods, particularly those that allow for the creation of large and diverse chemical libraries, continues to fuel research into the potential applications of this important chemical class. nih.gov

Overview of Academic Research Perspectives on 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one and Structurally Related Analogs

While specific academic literature detailing the synthesis or biological activity of this compound is not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related analogs. The core structure of the target compound features three key motifs: the 3,4-dihydroisoquinolin-1(2H)-one scaffold, an N-benzyl substituent at the 2-position, and a chloro substituent at the 7-position of the bicyclic ring system. Research on compounds containing these individual features provides a valuable perspective.

A 2023 study focused on the synthesis and antioomycete activity of a library of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.govrsc.orgrsc.org This research is particularly relevant as it explored various substitutions at the N2, C3, and C4 positions. Among the compounds synthesized were analogs bearing structural similarities to the target molecule, such as those with an N-benzyl group or a chloro-substituted phenyl group attached to the nitrogen atom.

The table below details some of these closely related analogs and the findings from this research.

Compound Name Key Structural Features Research Findings Source
2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I8) N-benzyl group on the dihydroisoquinolinone core.Synthesized as part of a library to investigate antioomycete activity. This demonstrates a viable synthetic route for N-benzyl analogs. nih.govrsc.org
2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I25) Chloro-substituted phenyl group at the N2 position.Synthesized and evaluated for activity against seven phytopathogens, showing the compatibility of halogen substituents with the scaffold. nih.govrsc.org
2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I6) Heterocyclic methyl group at the N2 position.Synthesized and tested, providing further evidence of the scaffold's tolerance for diverse N-substituents. nih.govrsc.org

This research underscores that the 3,4-dihydroisoquinolin-1(2H)-one scaffold is synthetically tractable and can be modified with substituents like benzyl (B1604629) and chloro-containing moieties. The study successfully used the Castagnoli-Cushman reaction to build its library, suggesting this could be a viable approach for synthesizing this compound. nih.govrsc.org The investigation into the structure-activity relationship (SAR) of these derivatives provides crucial information for the future design of more potent agents based on this scaffold. nih.govrsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-7-chloro-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-14-7-6-13-8-9-18(16(19)15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKXQWUSZGBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C=CC(=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies

Classical and Established Synthetic Routes to the 3,4-Dihydroisoquinolin-1(2H)-one Ring System

Traditional methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one core rely on the formation of the heterocyclic ring from acyclic precursors through intramolecular reactions or the assembly from multiple components.

Cyclization and Annulation Reactions

Intramolecular cyclization is a cornerstone of dihydroisoquinolinone synthesis. A common strategy involves the cyclization of appropriately substituted phenylethylamine derivatives. For instance, arylethylcarbamates can undergo cyclization mediated by strong acids like methanesulfonic acid to yield the desired lactam ring. researchgate.net Another classical approach is the Bischler-Napieralski reaction, which typically produces 3,4-dihydroisoquinolines from β-phenylethylamides using a dehydrating agent, followed by oxidation to the corresponding isoquinolinone. organic-chemistry.org Modified versions of this reaction allow for direct access to the lactam core. organic-chemistry.org

Other established cyclization methods include:

Friedel-Crafts type cyclization : This involves the intramolecular acylation of an aromatic ring by a tethered carboxylic acid derivative. researchgate.net

Thermal Cyclization : In-situ generated styryl isocyanates can undergo high-temperature thermal cyclization to form the isoquinolinone ring, a method suitable for large-scale synthesis. researchgate.net

Photochemical Reactions : Visible-light-induced photocascade reactions of styrylpyridinones can construct the dearomatized isoquinolin-1(2H)-one scaffold through a sequence of E-to-Z photoisomerization and 6π-electrocyclization. researchgate.net

These methods, while foundational, often require harsh reaction conditions, stoichiometric reagents, and may have limitations regarding substrate scope and functional group tolerance.

Multi-Component Reactions (MCRs) and Tandem Sequences

Multi-component reactions (MCRs) offer a significant improvement in efficiency by combining three or more starting materials in a single operation to form a complex product, thereby minimizing waste and operational steps. mdpi.comorganic-chemistry.org

A prominent MCR for synthesizing dihydroisoquinolinone derivatives is the Castagnoli-Cushman Reaction (CCR) . researchgate.netnih.gov This three-component reaction typically involves the condensation of a homophthalic anhydride (B1165640), a primary amine (such as benzylamine), and an aldehyde. nih.govrsc.orgrsc.org The reaction proceeds with high diastereoselectivity, providing a rapid and convergent route to highly substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.netnih.gov To synthesize the target compound, a 5-chloro-homophthalic anhydride would be reacted with benzylamine (B48309) and formaldehyde.

Tandem, or domino, sequences involve a series of intramolecular reactions that occur sequentially in one pot, often triggered by a single catalytic event. These sequences are prized for their ability to rapidly build molecular complexity. mdpi.com Examples leading to the dihydroisoquinolinone core include:

Heck/Suzuki Domino Reaction : A palladium-catalyzed asymmetric sequence that allows for the synthesis of chiral disubstituted dihydroisoquinolinones. organic-chemistry.orgacs.org

Aza-Henry–Hemiaminalization–Oxidation Sequence : An organocatalyzed one-pot protocol that constructs trans-3,4-disubstituted dihydroisoquinolinones from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.govnih.gov

Modern Catalytic Approaches for the Synthesis of 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one and Derivatives

Modern synthetic chemistry has increasingly focused on the use of catalytic methods to construct the 3,4-dihydroisoquinolin-1(2H)-one scaffold. These approaches offer greater efficiency, selectivity, and functional group compatibility compared to classical routes. researchgate.net

Transition Metal-Catalyzed Methodologies (e.g., Pd, Rh, Co)

Transition metal catalysis, particularly through C-H bond activation, has revolutionized the synthesis of heterocyclic compounds. researchgate.netbohrium.com Palladium, Rhodium, and Cobalt are at the forefront of these developments for dihydroisoquinolinone synthesis. researchgate.net The general strategy involves the directed C-H activation of a benzamide (B126) derivative followed by annulation with an alkene or alkyne coupling partner. researchgate.netorganic-chemistry.org

Palladium (Pd) Catalysis : Palladium catalysts are highly versatile for these transformations. Methodologies include the enantioselective intramolecular carbonylative Heck reaction, C-H carbonylation, and tandem dehydrogenative [4+2] annulation of terminal olefins with N-sulfonyl amides. researchgate.netorganic-chemistry.org An efficient synthesis of dihydro-isoquinolines via a Pd–catalyzed double C–H bond activation/annulation has been reported, which features high atom economy with water as the only byproduct. nih.gov

Rhodium (Rh) Catalysis : Rhodium(III) catalysts are particularly effective for C-H activation and annulation reactions. organic-chemistry.orgnih.gov They enable the [4+2] cycloaddition of benzamides with alkenes (like ethylene) and alkynes to furnish dihydroisoquinolinones in high yields. organic-chemistry.org One-pot procedures have been developed where a rhodium-catalyzed ortho-alkylation of an aromatic amide is followed by cyclization to give the final product. acs.orgthieme-connect.com Tandem C-H allylation/N-alkylation annulation reactions under mild conditions also provide access to this scaffold. nih.govacs.org

Cobalt (Co) Catalysis : As a more earth-abundant and cost-effective alternative to precious metals, cobalt has emerged as a powerful catalyst. bohrium.comacs.org Cobalt(III)-catalyzed C-H activation enables the redox-neutral [4+2] annulation of arylamides with coupling partners like 1,3-dienes. organic-chemistry.org Asymmetric C-H functionalization using chiral cobalt(III) complexes allows for the synthesis of enantioenriched dihydroisoquinolinones. organic-chemistry.org Furthermore, cobalt-electrocatalysis has been developed for the annulation of amides and alkenes, avoiding the need for stoichiometric chemical oxidants and enhancing the sustainability of the process. bohrium.com

Table 1: Overview of Transition Metal-Catalyzed Syntheses of Dihydroisoquinolinones

Catalyst System Reaction Type Coupling Partner Key Features
Palladium (Pd) C-H Activation / Annulation Alkenes, 1,3-Dienes High atom economy; tolerant of diverse functional groups. organic-chemistry.orgnih.gov
Carbonylative Heck Formate Esters (CO source) Enantioselective synthesis of quaternary centers. researchgate.net
Rhodium (Rh) C-H Activation / [4+2] Cycloaddition Ethylene, Propyne Utilizes feedstock gases; good regioselectivity. organic-chemistry.orgnih.gov
Tandem C-H Allylation / Annulation Allylic Carbonates Mild reaction conditions; one-pot synthesis. nih.govacs.org
Cobalt (Co) C-H Activation / Annulation Alkenes, 1,3-Dienes Redox-neutral; high regio- and chemoselectivity. organic-chemistry.org

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool for asymmetric synthesis, avoiding the cost and potential toxicity of metal catalysts. nih.gov An elegant organocatalytic asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.govnih.gov

This strategy employs a quinine-based squaramide organocatalyst (at 5 mol%) and proceeds via an aza-Henry–hemiaminalization–oxidation sequence. nih.gov The reaction starts with 2-(nitromethyl)benzaldehydes and various N-protected aldimines. nih.govnih.gov The hydrogen-bonding organocatalyst controls the stereochemistry of the initial aza-Henry addition, establishing two adjacent stereocenters. Subsequent hemiaminalization and oxidation in the same pot furnish the final products in moderate to good yields and with moderate to very good enantioselectivities (up to 95% ee). nih.gov This method highlights the power of organocatalysis to construct complex, chiral heterocyclic frameworks from simple starting materials. nih.govnih.gov

Green Chemistry Principles in Dihydroisoquinolinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of dihydroisoquinolinones, several modern methodologies align with these principles.

Atom Economy : Multi-component and tandem reactions, such as the Castagnoli-Cushman reaction and various catalytic annulations, maximize the incorporation of starting material atoms into the final product, thus exhibiting high atom economy. nih.govnih.gov

Use of Safer Solvents : Efforts have been made to move away from hazardous organic solvents. Some procedures have been developed that use water as the reaction medium, which is non-toxic, non-flammable, and inexpensive. researchgate.net

Catalysis over Stoichiometric Reagents : The shift from classical methods requiring stoichiometric reagents (e.g., strong acids or bases) to catalytic approaches (transition metal and organocatalysis) is a core green chemistry principle. researchgate.netnih.gov This reduces waste and improves efficiency.

Benign Oxidants : Many transition metal-catalyzed C-H activation/annulation reactions are oxidative processes. Green approaches utilize molecular oxygen (from air) as the terminal oxidant, with water being the only byproduct, which is a significant improvement over stoichiometric heavy metal oxidants. organic-chemistry.org Cobalt-electrocatalysis represents another advanced strategy that regenerates the active catalyst via anodic oxidation, completely avoiding chemical oxidants. bohrium.com

By integrating these principles, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.

Chemo-, Regio-, and Stereoselective Synthesis of Complex Dihydroisoquinolinone Structures

The construction of the this compound core with high levels of control over chemo-, regio-, and stereoselectivity is crucial for establishing structure-activity relationships. Various modern synthetic methods can be employed to achieve this, including transition-metal-catalyzed reactions and asymmetric organocatalysis.

Transition-metal catalysis, particularly with rhodium, palladium, and cobalt, has emerged as a powerful tool for the synthesis of dihydroisoquinolinones. organic-chemistry.org For instance, Rh(III)-catalyzed C-H activation and annulation of benzamides with alkenes provides a direct route to the dihydroisoquinolinone core. rsc.org The regioselectivity of this reaction is often controlled by the directing group on the benzamide starting material. In the context of this compound, a plausible synthetic route would involve the cyclization of a suitably substituted N-methoxybenzamide with an appropriate alkene. The chloro-substituent at the meta-position of the starting benzamide would direct the C-H activation to the less hindered ortho-position, thus ensuring the desired 7-chloro substitution pattern in the final product.

Palladium-catalyzed reactions, such as the annulation of N-methoxybenzamides with 2,3-allenoic acid esters, also offer a regioselective pathway to substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Furthermore, asymmetric Heck/Suzuki domino reactions catalyzed by palladium complexes can be utilized to synthesize chiral disubstituted dihydroisoquinolinones with high enantioselectivity. organic-chemistry.org

Cobalt-catalyzed C-H activation of N-chloroamides with alkenes presents another modern approach. rsc.org This method allows for the incorporation of diverse functionalities and substitution patterns into the resulting dihydroisoquinolinone heterocycles. rsc.org

Asymmetric organocatalysis provides an alternative, metal-free approach to chiral dihydroisoquinolinones. A one-pot aza-Henry–hemiaminalization–oxidation sequence starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, catalyzed by a quinine-based squaramide, can yield trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones as single diastereomers with good to excellent enantioselectivities. nih.gov

The classical Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of β-phenylethylamides, is a well-established method for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com This reaction is most effective with electron-rich aromatic rings. For the synthesis of 7-chloro-substituted dihydroisoquinolinones, the deactivating nature of the chlorine atom would necessitate harsher reaction conditions, such as the use of P₂O₅ in refluxing POCl₃. wikipedia.org The regioselectivity is generally governed by the position of the activating groups on the aromatic ring. jk-sci.com

Below is a table summarizing various catalytic systems for the synthesis of complex dihydroisoquinolinone structures.

Catalyst SystemReaction TypeKey Features
Rh(III) complexesC-H Activation/AnnulationHigh regioselectivity, broad substrate scope. rsc.orgorganic-chemistry.orgacs.org
Pd(II) complexesC-H Activation/AnnulationHigh regioselectivity, mild reaction conditions. mdpi.com
Co(III) complexesC-H Activation/AnnulationEffective for N-chloroamides, diverse functionalities. rsc.org
Quinine-based squaramideOrganocatalytic Domino ReactionHigh diastereo- and enantioselectivity. nih.gov

Derivatization and Structural Diversification of the this compound Framework

Further modification of the this compound scaffold is essential for exploring its chemical space and developing analogues with tailored properties. This can be achieved through functional group interconversions and the introduction of diverse substituents on both the aromatic and dihydroisoquinolinone rings.

Functional Group Interconversions

Functional group interconversions on the this compound framework can provide access to a wide array of derivatives. While specific examples for this exact molecule are not abundant in the literature, general principles of organic synthesis can be applied. For instance, the chlorine atom at the 7-position, although generally unreactive towards nucleophilic aromatic substitution, could potentially be transformed using transition-metal-catalyzed cross-coupling reactions. Buchwald-Hartwig amination or Suzuki-Miyaura coupling could be employed to replace the chloro group with amino or aryl/heteroaryl moieties, respectively, thereby introducing significant structural diversity.

The benzyl (B1604629) group at the 2-position can also be a site for modification. For example, catalytic hydrogenation could lead to debenzylation, providing the corresponding N-unsubstituted dihydroisoquinolinone. This secondary amide could then be subjected to various N-alkylation or N-arylation reactions to introduce a range of substituents at the nitrogen atom. rsc.org

The carbonyl group of the lactam moiety can also be a target for functionalization. Reduction of the lactam to the corresponding cyclic amine would yield a tetrahydroisoquinoline derivative. This transformation would significantly alter the electronic and steric properties of the molecule, opening up new avenues for derivatization.

Introduction of Diverse Substituents on the Aromatic and Dihydroisoquinolinone Rings

The introduction of new substituents onto the aromatic and dihydroisoquinolinone rings is a key strategy for structural diversification. For the aromatic ring, electrophilic aromatic substitution reactions could be employed. The directing effects of the existing substituents (the chloro group and the fused lactam ring) would determine the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the lactam ring is generally deactivating. Therefore, careful selection of reaction conditions would be necessary to achieve selective substitution.

Alternatively, modern C-H activation/functionalization methodologies can be used to introduce substituents at specific positions of the aromatic ring with high regioselectivity. Rhodium and palladium catalysts are particularly effective for directing C-H functionalization. rsc.orgmdpi.com

On the dihydroisoquinolinone ring, the positions amenable to substitution are C-3 and C-4. The introduction of substituents at the C-3 position can enhance the biological stability of the molecule. rsc.org A facile method for preparing N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position involves the N-alkylation of 3,3-disubstituted-3,4-dihydroisoquinoline derivatives followed by oxidation. rsc.org

The C-4 position can also be functionalized. For instance, a protocol for the trans-diastereoselective introduction of an aryl substituent at the C-4 position of the 1,4-dihydroisoquinol-3-one scaffold has been developed, involving a Regitz diazo transfer followed by a triflic acid-promoted hydroarylation.

The following table provides examples of derivatization reactions applicable to the dihydroisoquinolinone framework.

Reaction TypeReagents and ConditionsPosition of Functionalization
N-AlkylationAlkyl halide, baseN-2
N-ArylationAryl halide, Pd or Cu catalystN-2
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseC-7 (replacing Cl)
Buchwald-Hartwig AminationAmine, Pd catalyst, baseC-7 (replacing Cl)
C-4 Arylation1. Diazo transfer; 2. Arene, TfOHC-4
C-3 AlkylationVia oxidation of N-alkylated 3,3-dialkyl-3,4-dihydroisoquinolinesC-3

Sophisticated Structural Characterization Techniques

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. Utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). For 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one (C₁₆H₁₄ClNO), HRMS provides an exact mass measurement of the molecular ion, confirming its elemental composition. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M and M+2 peaks is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation patterns, which provide valuable information about the molecule's structure. Collision-Induced Dissociation (CID) of the protonated molecular ion of this compound is expected to yield several characteristic fragment ions. The N-benzyl bond is a likely site for cleavage.

Key Fragmentation Pathways:

Loss of the benzyl (B1604629) group: A primary fragmentation pathway involves the cleavage of the N-CH₂ bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often a prominent peak in the mass spectra of N-benzyl compounds.

Formation of the acylium ion: Cleavage alpha to the carbonyl group can occur, though less common for lactams compared to acyclic amides.

Retro-Diels-Alder (RDA) reaction: The dihydroisoquinolinone core could potentially undergo an RDA reaction, leading to the cleavage of the heterocyclic ring.

Table 1: Predicted HRMS Data for C₁₆H₁₄ClNO

Ion Formula Calculated m/z Observed m/z Description
[C₁₆H₁₅ClNO]⁺ 272.0837 Data not available Protonated Molecular Ion [M+H]⁺
[C₁₆H₁₅³⁷ClNO]⁺ 274.0807 Data not available Isotopic peak for ³⁷Cl
[C₇H₇]⁺ 91.0542 Data not available Benzyl cation

Note: Specific experimental "Observed m/z" data for this exact compound is not publicly available and would be determined in a laboratory setting.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons of the benzyl and isoquinolinone rings, as well as for the methylene (B1212753) protons. The protons on the chloro-substituted ring (H-5, H-6, H-8) will exhibit specific splitting patterns (doublet, doublet of doublets) and chemical shifts influenced by the electron-withdrawing chloro and amide groups. The two methylene groups at C-3 and C-4 will appear as triplets, integrating to two protons each, due to coupling with each other. The benzylic methylene protons (N-CH₂) will typically appear as a singlet, integrating to two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show signals for the carbonyl carbon (C-1) at a characteristic downfield shift (~160-170 ppm), aromatic carbons, and the aliphatic methylene carbons (C-3, C-4, and N-CH₂). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm)
1 - ~164.5
3 ~3.60 (t, J=6.5) ~39.0
4 ~3.00 (t, J=6.5) ~28.0
4a - ~137.0
5 ~8.05 (d, J=8.3) ~129.0
6 ~7.40 (dd, J=8.3, 2.1) ~127.5
7 - ~135.0
8 ~7.25 (d, J=2.1) ~126.0
8a - ~128.0
N-CH₂ ~4.75 (s) ~51.0
Benzyl-C₁' - ~136.0
Benzyl-C₂'/C₆' ~7.28-7.35 (m) ~128.8
Benzyl-C₃'/C₅' ~7.28-7.35 (m) ~127.8

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions. nih.gov

2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the target molecule, COSY would show a clear correlation between the protons on C-3 and C-4. It would also help in assigning the coupled aromatic protons on the isoquinolinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. clockss.org This experiment is crucial for definitively assigning each carbon atom that bears protons by linking the assigned ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. clockss.org This is vital for piecing together the molecular skeleton. For instance, correlations from the N-CH₂ protons to the benzyl C-1' and to the isoquinolinone C-1 and C-8a would confirm the N-benzyl linkage. Correlations from the H-5 proton to C-4, C-7, and C-8a would help confirm the aromatic ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. A key NOESY correlation would be expected between the N-CH₂ protons and the H-8 proton, indicating their spatial proximity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

For this compound, a crystal structure would reveal the planarity of the lactam group and the conformation of the dihydroisoquinoline ring system. It would also show the orientation of the benzyl group relative to the isoquinolinone core. As the molecule itself is achiral, absolute stereochemistry is not a factor unless it crystallizes in a chiral space group.

Note: As of this writing, the single-crystal X-ray structure for this compound is not available in public databases. The analysis is based on the technique's general applicability.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the strong absorption band of the carbonyl (C=O) group of the lactam, which is expected in the range of 1650-1680 cm⁻¹. Other key absorbances would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and the C-N stretching of the amide. The C-Cl stretch would appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. Aromatic ring vibrations often produce strong Raman signals, making it useful for characterizing the benzene (B151609) and chlorinated benzene rings in the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch IR, Raman 3030 - 3100
Aliphatic C-H Stretch IR, Raman 2850 - 2960
Amide C=O Stretch IR ~1665
Aromatic C=C Stretch IR, Raman 1450 - 1600
C-N Stretch IR 1250 - 1350

Note: These are typical frequency ranges for the specified functional groups. clockss.org

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Stereochemical Elucidation

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light. bath.ac.uk The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example by substitution at the C-3 or C-4 position, the resulting enantiomers could be distinguished and analyzed using CD spectroscopy. The CD spectrum provides a unique fingerprint for a specific enantiomer, and its intensity is directly proportional to the enantiomeric excess (% ee) of a sample. For related chiral 1-benzyl-tetrahydroisoquinolines, the sign of the Cotton effect in the CD spectrum has been used to determine the absolute configuration at the chiral center. researchgate.net Therefore, while not applicable to the parent compound, CD spectroscopy would be an essential tool for the stereochemical analysis of its chiral derivatives.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one System

The this compound system possesses sites susceptible to both electrophilic and nucleophilic attack.

Electrophilic Reactions: The primary site for electrophilic attack is the aromatic ring. As an electron-rich system, the benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the chloro group and the alkyl portion of the fused lactam ring—will influence the position of substitution. The chloro group is an ortho-, para-director, while the alkyl group is also weakly activating and ortho-, para-directing. However, the amide carbonyl group can withdraw electron density, deactivating the ring. The interplay of these effects determines the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. Generally, electrophilic attack on an aromatic system proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orgyoutube.com

Nucleophilic Reactions: The dihydroisoquinolinone core offers several sites for nucleophilic attack:

Carbonyl Carbon: The lactam carbonyl group is electrophilic and can be attacked by strong nucleophiles. This can lead to the opening of the lactam ring under harsh conditions (e.g., strong base-catalyzed hydrolysis).

α-Carbon (C-4): The methylene (B1212753) group at the C-4 position, adjacent to the carbonyl, possesses acidic protons. Strong bases, such as n-butyllithium (n-BuLi), can deprotonate this position to form a carbanion. This nucleophilic carbanion can then react with various electrophiles (e.g., alkyl halides like allyl bromide) to introduce substituents at the C-4 position. This provides a key pathway for the derivatization of the dihydroisoquinolinone core.

A summary of potential electrophilic and nucleophilic reaction sites is presented below.

Reaction TypeReagent TypePotential Site of Reaction on Core StructureExpected Outcome
Electrophilic Aromatic Substitution Electrophiles (e.g., NO₂⁺, Br⁺, RCO⁺)Aromatic Ring (Positions C-5, C-6, C-8)Substitution on the benzene ring
Nucleophilic Acyl Substitution Strong Nucleophiles (e.g., OH⁻, RO⁻)Carbonyl Carbon (C-1)Ring-opening of the lactam
Nucleophilic Addition Organometallics (e.g., Grignard reagents)Carbonyl Carbon (C-1)Addition to the carbonyl, potentially leading to ring opening
α-Carbon Alkylation Strong Base (e.g., n-BuLi) followed by Electrophile (e.g., R-X)α-Carbon (C-4)Formation of a C-C bond at the C-4 position

Oxidation and Reduction Pathways of the Dihydroisoquinolinone Core

The oxidation and reduction of the this compound scaffold can target the dihydroisoquinolinone core or the N-benzyl group.

Oxidation Pathways: The dihydroisoquinolinone core itself represents an oxidized form of a 1,2,3,4-tetrahydroisoquinoline. researchgate.net Visible-light-mediated oxidation can convert N-substituted tetrahydroisoquinolines into the corresponding 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net Further oxidation under specific conditions can lead to the fully aromatic isoquinolin-1(2H)-one.

A significant oxidation pathway for this molecule involves the N-benzyl group. The oxidative debenzylation of N-benzyl amides can be achieved using various reagents, often involving the formation of a bromo radical from an alkali metal bromide. nih.govresearchgate.net This reaction is a valuable deprotection strategy in organic synthesis, yielding the corresponding N-unsubstituted lactam (7-chloro-3,4-dihydroisoquinolin-1(2H)-one).

Reduction Pathways: The primary sites for reduction are the lactam carbonyl group and the aromatic ring.

Lactam Reduction: The amide functionality within the lactam ring is resistant to mild reducing agents. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group completely to a methylene group (CH₂), affording the corresponding 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline.

Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can reduce the aromatic ring under forcing conditions. This method is also a common alternative for N-debenzylation, where hydrogenolysis cleaves the C-N bond of the benzyl (B1604629) group to yield toluene (B28343) and the N-unsubstituted lactam.

The table below summarizes key redox transformations for the general scaffold.

TransformationReagent/ConditionFunctional Group TargetedProduct Type
Oxidation Visible light, photocatalystDihydroisoquinolinone coreIsoquinolin-1(2H)-one
Oxidative Debenzylation Alkali metal bromide, oxidantN-Benzyl groupN-H Lactam
Reduction Lithium aluminum hydride (LiAlH₄)Lactam carbonyl (C=O)Tetrahydroisoquinoline
Catalytic Hydrogenolysis H₂, Pd/CN-Benzyl groupN-H Lactam + Toluene

Rearrangement Reactions and Degradation Studies

Specific rearrangement and degradation studies focusing solely on this compound are not well-documented in the surveyed scientific literature. However, potential degradation pathways can be predicted based on the molecule's structure.

Under strongly acidic or basic conditions, the most likely degradation pathway is the hydrolysis of the lactam amide bond. This would result in the opening of the heterocyclic ring to form an N-substituted amino acid derivative, specifically N-benzyl-N-(2-(4-chlorophenyl)ethyl)aminoethanoic acid.

Thermal degradation may be initiated by the cleavage of the weakest bonds. The benzyl C-N bond is susceptible to cleavage at high temperatures, which could lead to the formation of a benzyl radical and an isoquinolinone-based radical.

Detailed Mechanistic Elucidation of Key Synthetic Transformations and Derivatizations

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-established area of organic chemistry, with several mechanistic pathways available. researchgate.net

Synthesis Mechanism: A common and powerful method for constructing the core structure is the Bischler-Napieralski reaction , followed by subsequent functionalization. rsc.orgorganic-chemistry.org A plausible synthetic route to this compound could involve the following steps:

Amide Formation: Reaction of a 2-(4-chlorophenyl)ethylamine derivative with an appropriate acylating agent to form an N-acyl precursor.

Cyclization: Intramolecular electrophilic aromatic substitution (a Bischler-Napieralski-type cyclization) is induced by a dehydrating agent (e.g., POCl₃, P₂O₅, or polyphosphoric acid) to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.orgresearchgate.net The presence of an electron-donating group on the phenyl ring generally favors this cyclization step. rsc.org

Oxidation/Modification: The resulting dihydroisoquinoline can then be oxidized or otherwise converted to the target lactam.

N-Benzylation: The N-benzyl group can be introduced either by starting with an N-benzylated phenylethylamine or by alkylating the nitrogen of a pre-formed 7-chloro-3,4-dihydroisoquinolin-1(2H)-one with a benzyl halide (e.g., benzyl bromide) in the presence of a base.

An alternative powerful strategy is the Castagnoli-Cushman reaction , which has been used to synthesize a wide array of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org This reaction typically involves the condensation of an amine (e.g., benzylamine), an aldehyde, and a cyclic anhydride (B1165640) in a multi-component reaction, though the specific precursors for the title compound are not detailed in the literature found.

Mechanism of Derivatization: As discussed in section 4.1, a key derivatization is the functionalization at the C-4 position. The mechanism proceeds via:

Deprotonation: A strong, non-nucleophilic base (like lithium diisopropylamide, LDA, or n-BuLi) abstracts a proton from the C-4 position, which is activated by the adjacent carbonyl group. This forms a resonance-stabilized enolate/carbanion intermediate.

Nucleophilic Attack: The C-4 carbanion acts as a nucleophile, attacking an added electrophile (e.g., an alkyl halide, aldehyde, or ketone). This step forms a new carbon-carbon bond at the C-4 position, yielding a functionalized derivative.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, electronic properties, and spectroscopic signatures of molecules. For 2-benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one, DFT calculations would provide a foundational understanding of its intrinsic molecular characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is vital for predicting its reactivity in chemical reactions and its potential to interact with biological macromolecules.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap5.3The energy difference between the HOMO and LUMO, related to the molecule's reactivity and stability.

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from FMO analysis. Actual values would be determined through specific DFT calculations.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The ESP map illustrates regions of positive (electrophilic) and negative (nucleophilic) potential on the molecular surface. Red-colored regions typically represent areas of high electron density (negative potential), while blue regions indicate electron-deficient areas (positive potential).

For this compound, an ESP map would reveal the likely sites for electrostatic interactions, such as hydrogen bonding and electrophilic or nucleophilic attack. This is particularly important for understanding how the molecule might interact with the active site of a biological target.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. By solving Newton's equations of motion, MD simulations can reveal the accessible conformations of this compound and the stability of its various forms. This understanding of the molecule's dynamic behavior is crucial for predicting its binding affinity and selectivity to a target protein.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Dihydroisoquinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are instrumental in drug design for predicting the activity of novel compounds and for optimizing lead structures.

A 3D-QSAR study on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been conducted to understand the structural requirements for their antioomycete activity. Such studies generate contour maps that indicate where steric bulk or electrostatic charge modifications on the scaffold are likely to enhance or diminish biological activity. For this compound, a QSAR model could be developed by synthesizing and testing a series of analogues, which would guide further structural modifications to improve its desired biological effect.

In Silico Screening and Molecular Docking Studies for Potential Biological Target Interactions

In silico screening and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Molecular docking algorithms place a ligand into the binding site of a protein and score the interaction based on factors like shape complementarity and electrostatic interactions.

For this compound, molecular docking studies could be employed to screen a panel of potential biological targets and to identify those with the highest predicted binding affinity. This approach helps to prioritize experimental testing and can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A-8.5Lys72, Glu91, Leu173
Carbonic Anhydrase II-7.2His94, His96, Thr199
Cyclooxygenase-2-9.1Arg120, Tyr355, Ser530

Note: The data presented is for illustrative purposes only and does not represent actual docking results for this compound.

Virtual Library Design and Enumeration Based on the this compound Scaffold

Virtual library design involves the computational generation of a large number of structurally related compounds based on a core scaffold. This approach allows for the exploration of a vast chemical space to identify molecules with potentially improved properties. The 3,4-dihydroisoquinolinone motif has been utilized as a scaffold for the generation of compound libraries for drug discovery.

Starting with the this compound core, a virtual library could be designed by systematically modifying the benzyl (B1604629) and chloro substituents with a variety of functional groups. These virtual compounds could then be subjected to in silico screening for properties such as drug-likeness, ADME (absorption, distribution, metabolism, and excretion) profiles, and predicted biological activity, thereby accelerating the identification of promising new drug candidates.

Investigation of Biological Activities: Mechanistic Insights and Molecular Target Identification Excluding Clinical Data

In Vitro Enzyme Inhibition Studies and Kinetic Characterization of 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one Analogues

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a core component of various molecules designed to inhibit specific enzymes. Studies on analogues provide a framework for understanding the potential enzymatic interactions of this compound. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related, have been evaluated for their inhibitory activity against monoamine oxidase (MAO)-A and MAO-B, enzymes crucial in neurotransmitter regulation. nih.govmdpi.com

Inhibitory potency is a critical measure for evaluating the effectiveness of a compound against an enzyme. It is commonly expressed using IC50 and Ki values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. sciencesnail.com The inhibition constant (Ki) is a more absolute measure of binding affinity between the inhibitor and the enzyme. sciencesnail.comresearchgate.net

For a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogues, inhibitory activities against MAO-A and MAO-B were determined. nih.gov Several compounds demonstrated significant inhibition, with two showing selective activity against MAO-A. nih.govmdpi.com Compound 2d , featuring a para-fluoro substitution on the benzyl (B1604629) ring, and compound 2j , with a para-bromo substituent, were identified as selective MAO-A inhibitors. nih.gov Other analogues, such as 2i (meta-bromo), 2p (ortho-methyl), 2t (meta-methoxy), and 2v (2,4-dimethoxy), exhibited good inhibitory activity against both MAO-A and MAO-B. nih.govmdpi.com

Inhibitory Potency (IC50) of Selected (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Analogues Against MAO-A and MAO-B nih.gov
CompoundSubstituent on Benzyl RingMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
2dp-F1.38> 100MAO-A Selective
2jp-Br2.48> 100MAO-A Selective
2im-BrData not specifiedData not specifiedDual Inhibitor
2po-CH3Data not specifiedData not specifiedDual Inhibitor
2tm-OCH3Data not specifiedData not specifiedDual Inhibitor
2v2,4-(OCH3)2Data not specifiedData not specifiedDual Inhibitor

Understanding the mechanism of enzyme inhibition is fundamental to characterizing a compound's biological activity. Inhibition can be reversible or irreversible. Reversible inhibition is further classified based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. sciencesnail.com

Competitive inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. sciencesnail.com

Non-competitive inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site, affecting catalysis but not substrate binding. sciencesnail.comcnr.it

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. sciencesnail.com

Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, with differing affinities. sciencesnail.comcnr.it

Enzyme kinetics analysis of certain bioactive compounds has revealed specific inhibition mechanisms. For example, studies on different molecular scaffolds have identified competitive and non-competitive modes of inhibition. researchgate.net While specific kinetic studies for this compound are not detailed in the provided results, research on analogues within the broader class of enzyme inhibitors shows that a competitive mode of inhibition is a common finding for potent compounds. researchgate.net

Receptor Binding Assays and Ligand Selectivity Profiling

Beyond enzyme inhibition, dihydroisoquinolinone derivatives have been investigated for their ability to bind to specific receptors. Receptor binding assays are used to determine the affinity (Ki) of a ligand for a receptor and its selectivity for different receptor subtypes. unito.it

Analogues of dihydroisoquinolin-1(2H)-one have been assessed for their binding to sigma (σ) receptors, which are implicated in various cellular functions. These studies utilize cell lines that express different levels of σ1 and σ2 receptors to determine ligand selectivity. unito.it For instance, certain 2-(propyl)-5-methoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives have shown affinity for both σ1 and σ2 receptors, with some displaying a tenfold selectivity for the σ1 subtype. unito.it This highlights the potential for the dihydroisoquinolinone core to serve as a scaffold for developing receptor-selective ligands.

Cellular Pathway Modulation and Functional Studies in Cell-Free or Specific Cellular Systems

The biological activity of a compound is ultimately defined by its ability to modulate cellular pathways. This can be investigated in various experimental settings, including cell-free systems and specific cell lines. Cell-free systems offer a robust method for producing proteins and studying their function and interactions in a controlled environment, which is particularly useful for investigating small membrane proteins. nih.gov

Studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives suggest that their mode of action can involve the disruption of biological membrane systems. nih.govrsc.org For example, compound I23 , a derivative synthesized for antioomycete activity, was suggested to function by disrupting the membrane systems of the pathogen Pythium recalcitrans. nih.govrsc.org This indicates a potential mechanism of action that involves direct interaction with and perturbation of cellular membranes or membrane-bound proteins. Furthermore, the inhibition of enzymes like MAO by dihydroisoquinoline analogues points to the modulation of critical neurotransmitter pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Delineation

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. mdpi.com By systematically modifying different parts of a molecule, researchers can identify key structural features required for potency and selectivity. mdpi.com

For derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, SAR studies have provided valuable insights. Research into antioomycete agents revealed that a carboxyl group at the C4 position was a crucial structural requirement for activity. nih.govrsc.org Similarly, investigations into MAO inhibitors based on the (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide structure have delineated the effects of substituents on the benzyl ring. nih.govmdpi.com

Specific structural modifications to the dihydroisoquinolinone scaffold have been directly correlated with changes in biological effects.

Substituents on the Benzyl Ring: In the case of MAO inhibitors, the position and nature of substituents on the benzyl ring significantly impact both potency and selectivity. The placement of a fluorine or bromine atom at the para-position of the benzyl ring resulted in compounds with high selectivity for MAO-A. nih.gov This suggests that the electronic properties and size of the substituent at this position are key determinants for selective interaction with the MAO-A isoform.

C4 Position Modifications: For 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity, three-dimensional quantitative structure-activity relationship (3D-QSAR) models confirmed the necessity of a carboxyl group at the C4 position for potent activity. nih.govrsc.org This indicates that this acidic functional group is likely involved in a critical binding interaction with the molecular target.

These SAR studies provide a rational basis for the further design and optimization of this compound analogues to enhance their potency and selectivity for specific biological targets. nih.govrsc.org

Design and Synthesis of Mechanistic Probes

There is no specific information available in the public domain regarding the design and synthesis of mechanistic probes for the compound this compound.

Biophysical Techniques for Investigating Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no specific studies found that utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the molecular interactions of this compound.

Future Directions and Emerging Research Avenues

2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one as a Chemical Probe for Biological Systems

The structural characteristics of this compound make it an intriguing candidate for development as a chemical probe to investigate complex biological systems. The dihydroisoquinolinone core is found in numerous natural products with diverse biological activities, suggesting its inherent ability to interact with various biomolecular targets. nih.gov Future research can focus on modifying this scaffold to create selective probes for studying enzymes, receptors, and other proteins.

Key research directions include:

Target Identification and Validation: The benzyl (B1604629) and chloro substituents on the core structure can be systematically modified to create a library of analogs. These analogs can be screened against various biological targets, such as kinases, proteases, or aminopeptidases, to identify specific protein interactions. nih.gov For instance, docking simulations could explore binding modes within the active sites of enzymes like leucine aminopeptidase, guiding the design of more potent and selective inhibitors. nih.gov

Development of Imaging Agents: The core scaffold can be functionalized with reporter tags, such as fluorophores or positron-emitting isotopes, without significantly altering its binding properties. This would enable the visualization and tracking of target proteins within cells or living organisms, providing valuable insights into their localization, trafficking, and function.

Activity-Based Protein Profiling (ABPP): By incorporating a reactive group (a "warhead") onto the this compound structure, it could be transformed into an activity-based probe. Such probes form covalent bonds with the active sites of specific enzymes, allowing for their identification and activity measurement directly in complex biological samples.

The development of this compound as a chemical probe would provide powerful tools for dissecting cellular pathways and could serve as a starting point for the discovery of new therapeutic targets.

Advancements in Asymmetric Synthesis and Sustainable Production of Dihydroisoquinolinones

The creation of chiral dihydroisoquinolinones is of paramount importance, as stereochemistry often dictates biological activity. Future research will focus on developing more efficient, selective, and environmentally benign methods for their asymmetric synthesis.

Emerging trends in this area include:

Organocatalysis: The use of small, metal-free organic molecules (organocatalysts) to induce enantioselectivity is a rapidly growing field. For example, quinine-based squaramide organocatalysts have been successfully used in the one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, achieving high enantioselectivities (up to 95% ee). nih.gov

Transition-Metal Catalysis: Catalytic systems based on rhodium, iridium, and palladium continue to evolve. mdpi.comthieme-connect.comorganic-chemistry.org Rh(III)-catalyzed C-H activation and annulation reactions, for instance, provide efficient routes to functionalized dihydroisoquinolinones. thieme-connect.comorganic-chemistry.org Future work will likely involve the development of novel chiral ligands for these metals to achieve higher levels of stereocontrol in reactions leading to structures like this compound.

Green Chemistry Approaches: Sustainability is a key driver in modern chemical synthesis. Research is shifting towards methods that minimize waste and environmental impact. nih.gov This includes the use of renewable resources, eco-friendly solvents like water, and energy-efficient reaction conditions such as microwave irradiation or concentrated solar radiation. nih.govnih.govresearchgate.netmdpi.com For example, catalyst-free cyclocondensation reactions in water represent a significant step towards greener production of related heterocyclic scaffolds. researchgate.net

Synthetic ApproachCatalyst/MethodKey AdvantagesReported Enantioselectivity (ee)
OrganocatalysisQuinine-based squaramideMetal-free, mild conditions40-95% nih.gov
Transition-Metal CatalysisChiral Iridium complexes (Hydrogenation)High efficiency for N-heterocyclesOften >90% for related structures mdpi.com
Transition-Metal CatalysisPd/Xu-Phos (Heck/Suzuki Domino)High functional group toleranceExcellent (specific values vary) organic-chemistry.org
Green SynthesisLemon juice / Solar RadiationRenewable, non-toxic, energy-efficientNot applicable (focus on yield/sustainability) nih.gov

Integration of Computational and Experimental Approaches for Rational Design of Novel Dihydroisoquinolinone Scaffolds

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new molecules with desired properties. For the dihydroisoquinolinone scaffold, this integrated approach is crucial for designing next-generation compounds with enhanced efficacy and selectivity.

Key computational techniques and their applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. ccspublishing.org.cnnih.govjapsonline.com By analyzing a series of dihydroisoquinolinone derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ccspublishing.org.cnnih.gov Techniques like Holographic QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) have been successfully applied to isoquinolone derivatives to build models with high predictive ability. nih.govccspublishing.org.cn

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.govccspublishing.org.cn For this compound, docking studies can elucidate its binding mode within a specific protein's active site, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for its activity. nih.gov This information is invaluable for rationally designing modifications to improve binding affinity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore model is developed from a set of active dihydroisoquinolinone analogs, it can be used to screen virtual libraries of compounds to identify new potential hits.

Computational MethodPrimary ApplicationInformation Gained
QSAR (e.g., CoMFA, HQSAR)Predicting biological activityIdentifies structural features (steric, electronic) that correlate with potency ccspublishing.org.cnnih.gov
Molecular DockingSimulating ligand-protein bindingPredicts binding pose, energy, and key interactions with the target protein nih.gov
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the ligand-protein complexAssesses the stability of the binding pose over time
Pharmacophore ModelingIdentifying essential structural features for activityCreates a 3D template for virtual screening of new compounds

The iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more resource-efficient and targeted approach to discovering novel dihydroisoquinolinone-based agents.

Exploration of New Chemical Transformations and Reactivity Patterns

Expanding the toolkit of chemical reactions to modify the dihydroisoquinolinone core is essential for creating structural diversity and accessing novel chemical space. Future research will focus on developing new methods to functionalize this scaffold at various positions.

Promising areas of exploration include:

C-H Functionalization: Directing groups to activate and functionalize otherwise inert C-H bonds is a powerful strategy in modern organic synthesis. Applying C-H activation methodologies to the aromatic ring or the dihydroisoquinoline core would allow for the direct installation of new substituents, bypassing the need for pre-functionalized starting materials. organic-chemistry.org

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino or cascade reactions) enhances synthetic efficiency. For example, a palladium-catalyzed asymmetric Heck/Suzuki domino reaction has been developed for the synthesis of chiral disubstituted dihydroisoquinolinones. nih.govorganic-chemistry.org Future work could expand this concept to incorporate other bond-forming events.

Photoredox Catalysis: Using visible light to drive chemical reactions offers mild and sustainable reaction conditions. Exploring photoredox-catalyzed transformations of the dihydroisoquinolinone scaffold could unlock novel reactivity patterns, such as radical-based additions or cyclizations. nih.gov

Cycloaddition Reactions: The dihydroisoquinolinone core can participate in cycloaddition reactions to build more complex, fused-ring systems. The [3+2] cycloaddition of related isoquinolinium ylides with dipolarophiles has been used to create novel pyrrolo[2,1-a]isoquinoline scaffolds. mdpi.com

These advanced synthetic methods will enable chemists to readily generate libraries of complex derivatives based on the this compound template for biological screening and materials science applications.

Role of this compound in Advanced Materials Science and Related Interdisciplinary Fields

While the dihydroisoquinolinone scaffold is primarily known for its biological activities, its inherent structural and electronic properties suggest potential applications in materials science. The planar, aromatic nature of the isoquinoline (B145761) core, combined with the potential for functionalization, opens avenues for its use in novel materials.

Emerging research directions could include:

Organic Electronics: N-heterocyclic aromatic compounds are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isoquinoline core could be incorporated into larger conjugated systems to tune their electronic and photophysical properties. By strategically adding electron-donating or electron-withdrawing groups to the this compound structure, its HOMO/LUMO energy levels could be modulated for specific electronic applications.

Fluorescent Materials and Sensors: Some isoquinoline derivatives exhibit interesting photophysical properties, including fluorescence. acs.org Further research could explore how modifications to the this compound scaffold affect its absorption and emission spectra. This could lead to the development of novel fluorescent probes for chemical sensing, where the fluorescence intensity or wavelength changes upon binding to a specific analyte (e.g., metal ions, anions).

Corrosion Inhibitors: Isoquinoline derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. acs.org The nitrogen and oxygen atoms in the dihydroisoquinolinone core can adsorb onto a metal surface, forming a protective layer that prevents corrosion. The this compound compound and its derivatives could be evaluated for their efficacy in this application, potentially offering a new class of protective agents. acs.org

Exploring these interdisciplinary applications would significantly broaden the impact of dihydroisoquinolinone chemistry beyond its traditional role in medicinal research.

Q & A

Q. What are the established synthetic routes for 2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized?

The synthesis of dihydroisoquinolinone derivatives commonly employs the Bischler-Napieralski reaction , which involves cyclization of benzylamides using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . For 2-benzyl-7-chloro derivatives, the benzyl group is introduced via alkylation or reductive amination, while the chloro substituent is typically incorporated via electrophilic aromatic substitution (e.g., chlorination with Cl₂/FeCl₃) or by starting with a pre-chlorinated precursor. Key optimization parameters include:

  • Temperature control (60–120°C) to minimize side reactions.
  • Solvent selection (e.g., toluene for high-temperature cyclization).
  • Catalytic use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy :
    • ¹H NMR : The dihydroisoquinolinone scaffold shows characteristic signals:
  • N–H proton at δ 8.5–9.5 ppm (broad singlet).
  • Benzyl protons as a multiplet at δ 3.5–4.5 ppm (CH₂ groups).
    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–175 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₃ClNO⁺ requires m/z 282.0685) .
  • X-ray Crystallography : Resolves stereochemistry and confirms substitution patterns (e.g., chloro vs. benzyl positioning) .

Q. What in vitro biological assays are suitable for preliminary screening of this compound?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the structural similarity to known isoquinoline inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation :
    • Replace the benzyl group with other aryl/alkyl groups to assess steric/electronic effects.
    • Modify the chloro substituent with fluorine or methoxy groups to study halogen bonding or polarity impacts .
  • Scaffold Optimization : Compare activity of dihydroisoquinolinone derivatives against fully aromatic isoquinoline analogs to evaluate ring saturation effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PARP-1 or topoisomerases .

Q. How should conflicting data between in vitro bioactivity and physicochemical properties be resolved?

Example contradiction: High cytotoxicity but poor solubility.

  • Strategies :
    • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions.
    • Prodrug Design : Mask polar groups (e.g., esterification of carbonyl) to improve bioavailability .
    • Lipophilicity Analysis : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Rodent Models :
    • Pharmacokinetics : Intravenous/oral administration in rats to determine AUC, Cₘₐₓ, and half-life.
    • Efficacy Studies : Xenograft models (e.g., murine breast cancer) to assess tumor growth inhibition .
  • Toxicology : Monitor liver/kidney function markers (ALT, creatinine) to identify off-target effects .

Q. How can synthetic scalability be improved without compromising yield or purity?

  • Flow Chemistry : Continuous synthesis to reduce reaction times and improve reproducibility.
  • Catalytic Methods : Use Pd/C or Ni catalysts for selective benzylation .
  • Green Chemistry : Replace POCl₃ with biodegradable reagents (e.g., ionic liquids) .

Methodological Considerations

  • Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., ATP-based cytotoxicity + apoptosis markers).
  • Regulatory Compliance : Adhere to ECHA guidelines for toxicity testing and compound handling .

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Feasible Synthetic Routes

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2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one
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Reactant of Route 2
2-Benzyl-7-chloro-3,4-dihydroisoquinolin-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.